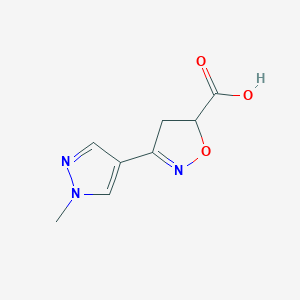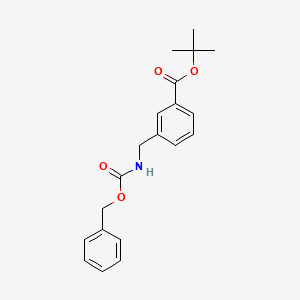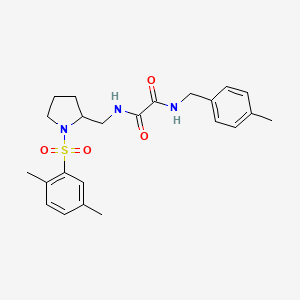
2-(4-Fluorobenzyl)-5-iodothiophene
Descripción general
Descripción
2-(4-Fluorobenzyl)-5-iodothiophene, also known as FITC, is a chemical compound that belongs to the thiophene family. It is widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Enhanced Conductivity and Organic Solar Cells Efficiency
One application involves the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoics, including 4-fluorobenzoic acid, which significantly improves the conductivity of PEDOT:PSS. This modification leads to advancements in the efficiency of organic solar cells (OSCs), demonstrating a significant increase in power conversion efficiency when used as a transparent anode, comparable to traditional indium tin oxide (ITO) anodes. The study highlights the potential of these materials in the development of ITO-free and transporting layer-free OSC devices (Tan et al., 2016).
Supramolecular Hydrogelation
Another research area explores the effect of fluorine substitution on supramolecular hydrogelation. 4-Fluorobenzyl-capped diphenylalanine demonstrates the ability to form transparent hydrogels, which benzyl-diphenylalanine could not achieve under similar conditions. This finding indicates the significant influence of fluorine on the properties of supramolecular hydrogels, potentially applicable in various fields including materials science and nanotechnology (Wu et al., 2015).
Photoelectron Spectroscopy in Bulk Heterojunctions
Research on small molecule solution processed bulk heterojunctions has expanded to include the study of interfacial energetic states affected by protonation reactions. This includes the investigation into the impact of substituting pyridylthiadiazole acceptor units with 5-fluorobenzo[c][1,2,5]thiadiazole units, showing no detrimental protonation reaction with the PEDOT:PSS substrate. This study provides insight into the importance of selecting appropriate materials to avoid negative reactions that impact the efficiency of photovoltaic devices (Ratcliff et al., 2013).
High-yielding Synthesis of Weinreb Amides
In the context of chemical synthesis, high-yielding synthesis of Weinreb amides through palladium-catalysed aminocarbonylation of iodoalkenes and iodoarenes, including 2-iodothiophene, has been reported. This process produces Weinreb amides in high yields under specific conditions, demonstrating the versatility and efficiency of this synthesis method in producing key organic intermediates (Takács et al., 2010).
Quantum Mechanical Studies and Light Harvesting Efficiency
A study focusing on the synthesis of organic compounds with halogen-substituted benzoxazole rings, including derivatives of 2-(4-fluorobenzyl)-5-iodothiophene, showcases their potential in the development of novel inhibitor molecules and applications in dye-sensitized solar cells (DSSCs). This research, through quantum mechanical studies, emphasizes the compounds' light harvesting efficiency and their role in the advancement of photovoltaic technologies (Sheena Mary et al., 2019).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-iodothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FIS/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNSMBTRRXYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(S2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-5-iodothiophene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


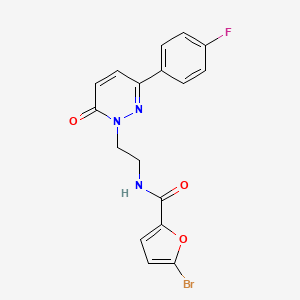

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)
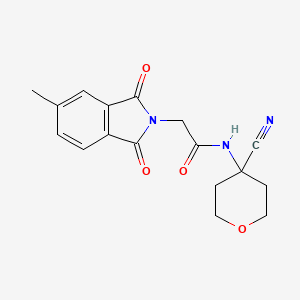

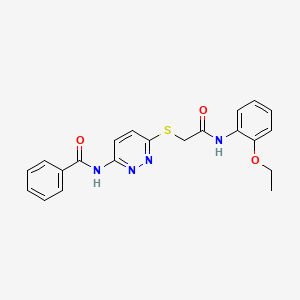
![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)
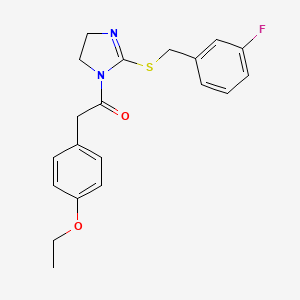
![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)
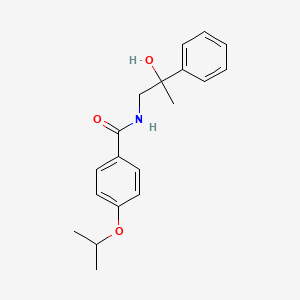
![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2577942.png)
